N-[4-(diethylamino)phenyl]-3-nitrobenzamide
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Overview
Description
N-[4-(diethylamino)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C17H19N3O3 It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method starts with the nitration of 4-(diethylamino)aniline to form 4-(diethylamino)-3-nitroaniline. This intermediate is then reacted with benzoyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: The major product of the reduction of the nitro group is N-[4-(diethylamino)phenyl]-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino phenyl group but differs in its urea linkage.
4-(diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound contains a similar diethylamino phenyl group but is part of a more complex polyimide structure.
Uniqueness
N-[4-(diethylamino)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitrobenzamide moiety, in particular, allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H19N3O3/c1-3-19(4-2)15-10-8-14(9-11-15)18-17(21)13-6-5-7-16(12-13)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21) |
InChI Key |
BWYUEXDYCQUSEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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